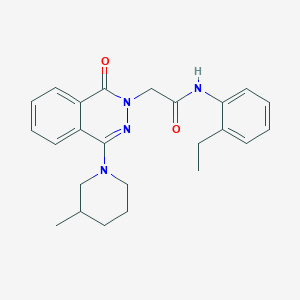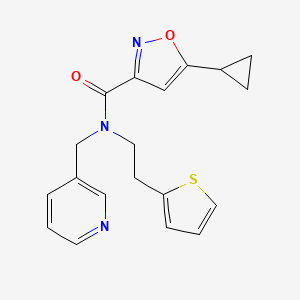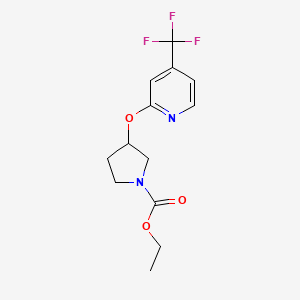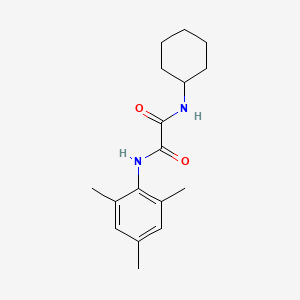
2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzene-1-sulfonamide” is a complex organic compound. It contains a benzene ring which is a cyclic compound with alternating double and single bonds, two chlorine atoms attached to the benzene ring, an ethoxy group (–O–CH2CH3), and a sulfonamide group (–SO2NH2) attached to the benzene ring. It also has a cyclohexyl group (a six-membered carbon ring) and an ethyl group (–CH2CH3) attached to the nitrogen of the sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, substitution reactions to add the various groups, and careful control of conditions to ensure the correct isomer is formed. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the various attached groups would add complexity and potentially stereochemistry .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The benzene ring could undergo electrophilic aromatic substitution reactions, while the chlorine atoms could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzene ring would likely make it relatively stable and possibly lipophilic (fat-soluble). The chlorine atoms, ethoxy group, and sulfonamide group could potentially allow for hydrogen bonding or other interactions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-cyclohexyl-4-ethoxy-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO3S/c1-3-19(12-8-6-5-7-9-12)23(20,21)16-11-13(17)15(22-4-2)10-14(16)18/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOLHTFHRIILSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cyclohexylethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2474121.png)
![2-Amino-6,7-dihydro-6,6-dimethylthiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B2474122.png)


![methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474128.png)


![4-(2-Methyl-1,3-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2474131.png)


![2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2474136.png)
![(4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2474137.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2474143.png)